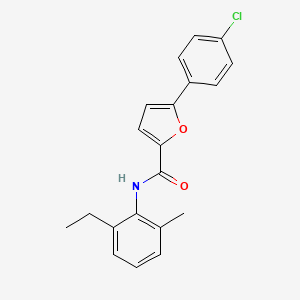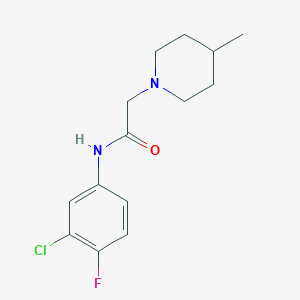![molecular formula C22H22N4O6 B5222961 N~1~-(2-FURYLMETHYL)-N~2~-{3-[({2-[(2-FURYLMETHYL)AMINO]-2-OXOACETYL}AMINO)METHYL]BENZYL}ETHANEDIAMIDE](/img/structure/B5222961.png)
N~1~-(2-FURYLMETHYL)-N~2~-{3-[({2-[(2-FURYLMETHYL)AMINO]-2-OXOACETYL}AMINO)METHYL]BENZYL}ETHANEDIAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2-FURYLMETHYL)-N~2~-{3-[({2-[(2-FURYLMETHYL)AMINO]-2-OXOACETYL}AMINO)METHYL]BENZYL}ETHANEDIAMIDE: is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as furylmethyl, oxoacetyl, and ethanediamide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-FURYLMETHYL)-N~2~-{3-[({2-[(2-FURYLMETHYL)AMINO]-2-OXOACETYL}AMINO)METHYL]BENZYL}ETHANEDIAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the furylmethylamine derivative, followed by its reaction with benzylamine and subsequent acylation to introduce the oxoacetyl group. The final step involves the coupling of the intermediate with ethanediamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure consistency and scalability.
化学反应分析
Types of Reactions
N~1~-(2-FURYLMETHYL)-N~2~-{3-[({2-[(2-FURYLMETHYL)AMINO]-2-OXOACETYL}AMINO)METHYL]BENZYL}ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The furylmethyl groups can be oxidized to form corresponding furylmethyl ketones.
Reduction: The oxoacetyl group can be reduced to form hydroxyl derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furylmethyl groups yields furylmethyl ketones, while reduction of the oxoacetyl group produces hydroxyl derivatives.
科学研究应用
N~1~-(2-FURYLMETHYL)-N~2~-{3-[({2-[(2-FURYLMETHYL)AMINO]-2-OXOACETYL}AMINO)METHYL]BENZYL}ETHANEDIAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of N1-(2-FURYLMETHYL)-N~2~-{3-[({2-[(2-FURYLMETHYL)AMINO]-2-OXOACETYL}AMINO)METHYL]BENZYL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the furylmethyl groups may interact with active sites of enzymes, while the oxoacetyl group can form hydrogen bonds with receptor proteins, influencing their function.
相似化合物的比较
N~1~-(2-FURYLMETHYL)-N~2~-{3-[({2-[(2-FURYLMETHYL)AMINO]-2-OXOACETYL}AMINO)METHYL]BENZYL}ETHANEDIAMIDE can be compared with other similar compounds, such as:
- N~1~-(2-furylmethyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide
- N~1~-(2-furylmethyl)-N~2~-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide
- N~1~,N~1~'-[1,3-Phenylenebis(methylene)]bis[N~2~-(2-furylmethyl)ethanediamide]
These compounds share similar functional groups but differ in their overall structure and properties
属性
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[[3-[[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]methyl]phenyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6/c27-19(21(29)25-13-17-6-2-8-31-17)23-11-15-4-1-5-16(10-15)12-24-20(28)22(30)26-14-18-7-3-9-32-18/h1-10H,11-14H2,(H,23,27)(H,24,28)(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASUHSYWKAPYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CNC(=O)C(=O)NCC2=CC=CO2)CNC(=O)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-chloro-2-(4-ethylphenyl)-N'-[1-(4-isopropoxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5222884.png)
![(5Z)-5-{[2-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5222888.png)
![methyl N-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-beta-alaninate](/img/structure/B5222891.png)
![2-[(4-chlorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B5222906.png)
![N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]propanamide](/img/structure/B5222908.png)

![5-ethoxy-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5222915.png)
![N-ethyl-2-pyrazol-1-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B5222927.png)
![2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5222931.png)
![4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoic acid](/img/structure/B5222938.png)



![(3-fluoro-4-methoxyphenyl)(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)methanone](/img/structure/B5222976.png)
